PMPMEase-IN L-23 - 1190196-76-9

PMPMEase-IN L-23

Catalog Number: EVT-278844
CAS Number: 1190196-76-9
Molecular Formula: C12H21FO2S2
Molecular Weight: 280.4164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methyl esterase (PMPMEase), a key enzyme in the reversible methylation/demethylation step in the protein prenylation pathway.
Synthesis Analysis

The synthesis of PMPMEase-IN L-23 involves several key steps that focus on creating a compound capable of selectively inhibiting polyisoprenylated methylated protein methyl esterase.

Methods and Technical Details:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified to introduce functional groups necessary for biological activity.
  2. Chemical Reactions: A series of reactions, including alkylation and esterification, are employed to construct the core structure of PMPMEase-IN L-23. The use of protecting groups may be necessary to ensure selectivity during these transformations.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted starting materials.

The synthesis process is designed to yield a high-purity product that can be characterized and tested for biological activity against polyisoprenylated methylated protein methyl esterase.

Molecular Structure Analysis

The molecular structure of PMPMEase-IN L-23 can be elucidated using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structure Data:

  • Molecular Formula: The exact molecular formula will depend on the specific synthetic route taken but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Structural Features: The compound features a polyisoprenyl group linked to a functional moiety that confers its inhibitory properties. The spatial arrangement of atoms within the molecule is critical for its interaction with the target enzyme.

Crystallographic studies may provide further insights into how PMPMEase-IN L-23 fits into the active site of polyisoprenylated methylated protein methyl esterase, influencing its inhibitory efficacy .

Chemical Reactions Analysis

PMPMEase-IN L-23 participates in several chemical reactions primarily characterized by its interaction with polyisoprenylated methylated protein methyl esterase.

Reactions and Technical Details:

  1. Inhibition Mechanism: The compound acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. This process is crucial for disrupting normal enzymatic activity.
  2. Substrate Interaction: Studies have shown that PMPMEase-IN L-23 exhibits a high affinity for substrates containing polyisoprenyl groups, which are essential for its action against polyisoprenylated methylated protein methyl esterase.

Experimental assays have demonstrated varying degrees of inhibition across different concentrations of PMPMEase-IN L-23, providing insights into its potency and efficacy .

Mechanism of Action

The mechanism of action of PMPMEase-IN L-23 involves its selective inhibition of polyisoprenylated methylated protein methyl esterase.

Process and Data:

  1. Binding Affinity: PMPMEase-IN L-23 binds to the active site of the enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Impact on Signaling Pathways: By inhibiting this enzyme, PMPMEase-IN L-23 disrupts downstream signaling pathways that rely on post-translational modifications of proteins involved in cell growth and survival.

Experimental data indicate that this inhibition leads to altered cellular responses in cancer cells, making it a candidate for therapeutic development .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of PMPMEase-IN L-23 is essential for assessing its suitability for biological applications.

Physical Properties:

  • Solubility: The solubility profile in various solvents can affect its bioavailability.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during therapeutic use.

Chemical Properties:

  • Reactivity: The compound's reactivity with other biological molecules must be evaluated to avoid unintended interactions.
  • Partition Coefficient: Determining the partition coefficient between octanol and water can provide insights into its lipophilicity and potential absorption characteristics .
Applications

PMPMEase-IN L-23 has significant potential applications in scientific research, particularly in oncology.

  1. Cancer Research: As an inhibitor of polyisoprenylated methylated protein methyl esterase, it may serve as a tool compound for studying signaling pathways involved in cancer progression.
  2. Therapeutic Development: Given its mechanism of action, PMPMEase-IN L-23 could be further developed into a therapeutic agent targeting cancers with dysregulated post-translational modifications.

Ongoing research aims to elucidate more about its pharmacological profile and potential clinical applications .

Introduction to PMPMEase-IN L-23

Definition and Role of PMPMEase in Cellular Pathways

Polyisoprenylated methylated protein methyl esterase (PMPMEase), also identified as Sus scrofa carboxylesterase or its human homolog carboxylesterase 1 (hCE1), is a serine hydrolase that catalyzes the demethylation of polyisoprenylated methylated proteins. This enzymatic reaction constitutes the sole reversible step in the polyisoprenylation pathway—a critical post-translational modification system enabling membrane association and functional activation of monomeric G-proteins (e.g., Ras, RhoA, Rac1) and other signaling proteins [1] [2]. The enzyme operates in tandem with polyisoprenylated protein methyl transferase (PPMTase), which catalyzes methylation. Together, they maintain a dynamic equilibrium between methylated (ester) and demethylated (carboxylate) forms of polyisoprenylated proteins, thereby regulating their subcellular localization and participation in oncogenic, migratory, and cytoskeletal reorganization pathways [1] [6].

Structurally, PMPMEase possesses a hydrophobic active site that preferentially accommodates polyisoprenyl moieties—a feature distinguishing it from other serine hydrolases. X-ray crystallographic studies of hCE1 confirm this topology, enabling selective interaction with farnesylated (C15) or geranylated (C10/C15) protein substrates [1] [2]. This specificity underpins PMPMEase’s role in modulating the activity of G-proteins implicated in cancers and neurodegenerative processes [8].

Rationale for Targeting PMPMEase in Therapeutic Research

PMPMEase dysregulation is a hallmark of multiple malignancies. Key evidence supporting its therapeutic targeting includes:

  • Overexpression in Cancers: Tissue microarray analyses reveal significantly elevated PMPMEase immunoreactivity in 88.6% of colorectal adenocarcinomas (P < 0.0001) and 94.5% of prostate adenocarcinomas compared to normal tissues. Castration-resistant prostate cancer (CRPC) lines (e.g., PC-3) exhibit up to 9.8-fold higher specific activity than normal prostate cells [2] [6].
  • Functional Essentiality: Inhibition of PMPMEase induces rapid cancer cell death. For example, colorectal cancer (Caco2) cells treated with inhibitors show concentration-dependent viability loss (EC~50~ = 22.0 µg/mL), paralleling PMPMEase activity suppression (IC~50~ = 22.6 µg/mL) [2]. This correlation suggests PMPMEase activity is indispensable for cancer cell survival.
  • Upstream/Downstream Pathway Dominance: Unlike agents targeting singular oncogenes (e.g., K-Ras mutations), PMPMEase inhibition disrupts all polyisoprenylated proteins—including those activated by upstream drivers like EGFR overexpression or mutant receptors. This broad effect overcomes limitations of receptor- or kinase-specific therapies [4] [6].

Table 1: PMPMEase Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyFold Increase vs. NormalReference
Colorectal Adenocarcinoma88.6%3.2–3.5× (Mean score: 294.8) [2]
Prostate Adenocarcinoma94.5%1.5–9.8× (CRPC lines) [6]

Overview of PMPMEase-IN L-23 as a Novel Inhibitor

PMPMEase-IN L-23 (2-trans-geranylthioethanesulfonyl fluoride) is a mechanism-based, irreversible inhibitor engineered to exploit PMPMEase’s catalytic mechanism and substrate preferences. Its design and characteristics include:

  • Chemical Structure & Mechanism: L-23 features a geranyl group (C~10~ polyisoprenyl chain) linked to a sulfonyl fluoride warhead via a thioethane spacer. The geranyl moiety confers high-affinity binding to PMPMEase’s hydrophobic active site, while the sulfonyl fluoride group undergoes nucleophilic attack by the catalytic serine (Ser221 in hCE1), forming a stable ester adduct that inactivates the enzyme [1] [8].
  • Enhanced Selectivity & Kinetics: Kinetic studies demonstrate L-23’s superiority over non-specific inhibitors like phenylmethylsulfonyl fluoride (PMSF). Its k~obs~/[I] value of 4,100 M~−1~s~−1~* is 683-fold higher than PMSF (6 M~−1~s~−1~) and exceeds even farnesylated analogs (L-28: 2,000 M~−1~s~−1~). This reflects optimized interactions with the polyisoprenyl-binding domain [1].

Table 2: Kinetic Parameters of PMPMEase Inhibitors

InhibitorPolyisoprenyl Groupk~obs~*/[I] (M⁻¹s⁻¹)Relative Potency vs. PMSF
PMSFPhenyl6
L-50 (S-phenyl)None18030×
L-51 (S-benzyl)Benzyl35058×
L-28 (S-trans,trans-farnesyl)Farnesyl (C15)2,000333×
L-23 (S-trans-geranyl)Geranyl (C10)4,100683×
  • Cellular Efficacy: In human neuroblastoma (SH-SY5Y) cells, L-23 induces degeneration with an EC~50~ of 130 µM—significantly lower than PMSF (>1,000 µM). Its effects extend beyond oncology: at 5–10 µM, L-23 disrupts Gβγ-microtubule interactions in PC12 cells, inhibiting NGF-induced neurite outgrowth and underscoring PMPMEase’s role in cytoskeletal dynamics [1] [8].
  • Therapeutic Scope: While initially developed for cancers driven by hyperactive G-proteins (e.g., Ras-mutant tumors), L-23’s efficacy in cells with upstream oncogenic drivers (e.g., EGFR overexpression) positions it as a broad-spectrum agent against recalcitrant carcinomas [4] [6].

Properties

CAS Number

1190196-76-9

Product Name

PMPMEase-IN L-23

IUPAC Name

2-trans-Geranylthioethanesulfonyl fluoride

Molecular Formula

C12H21FO2S2

Molecular Weight

280.4164

InChI

InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+

InChI Key

TZWRSKIJUFQCKJ-KPKJPENVSA-N

SMILES

O=S(CCSC/C=C(CC/C=C(C)\C)\C)(F)=O

Solubility

Soluble in DMSO

Synonyms

PMPMEase-IN L-23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.